2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate typically involves the reaction of 4-aminobutanoic acid with prop-2-yn-1-yl isocyanate to form the intermediate 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoic acid. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl ester to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Addition Reactions: The alkyne group in the compound can undergo addition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving mild temperatures and solvents like acetonitrile.
Click Chemistry: Copper(I) catalysts and azide-containing compounds are used under mild conditions to facilitate the cycloaddition reaction.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted esters and amides.
Addition Reactions: Products include triazole derivatives from Click Chemistry reactions.
Hydrolysis: Products include 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and Click Chemistry reactions.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate involves its ability to form covalent bonds with target molecules through its reactive ester and alkyne groups. In biological systems, it can react with nucleophilic residues in proteins, such as lysine and cysteine, leading to the formation of stable conjugates. This property is exploited in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Similar in structure but contains an acrylate group instead of a butanoate ester.
2,5-Dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate: Contains a carbonate group and is used in similar Click Chemistry applications.
4-Pentynoic acid succinimidyl ester: Similar ester structure but with a different alkyne group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is unique due to its combination of a pyrrolidinone ring, a butanoate ester, and a prop-2-yn-1-yl group. This unique structure provides it with versatile reactivity, making it suitable for a wide range of applications in chemistry, biology, and materials science.
Properties
CAS No. |
2731010-58-3 |
---|---|
Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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